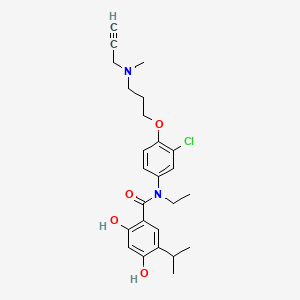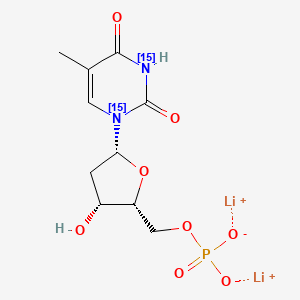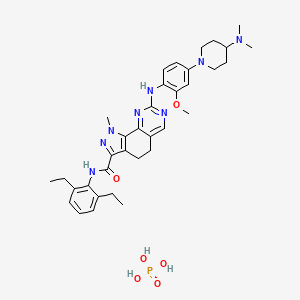
Mps1-IN-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mps1-IN-8 is a small molecule inhibitor specifically designed to target monopolar spindle kinase 1 (Mps1), also known as threonine tyrosine kinase (TTK). Mps1 is a dual-specificity protein kinase that plays a crucial role in the spindle assembly checkpoint (SAC), ensuring accurate chromosome segregation during cell division. Overexpression of Mps1 has been linked to various cancers, making it an attractive target for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mps1-IN-8 involves multiple steps, starting with the preparation of the core scaffold. The synthetic route typically includes the formation of key intermediates through a series of reactions such as nucleophilic substitution, cyclization, and functional group modifications. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves scaling up the reactions, optimizing reaction conditions for industrial equipment, and ensuring compliance with safety and environmental regulations. Purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Mps1-IN-8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired modification but typically involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can exhibit different biological activities and pharmacokinetic properties .
Wissenschaftliche Forschungsanwendungen
Medicine: this compound shows promise as a therapeutic agent for treating cancers with overexpressed Mps1.
Industry: The compound is also used in the pharmaceutical industry for drug development and screening assays.
Wirkmechanismus
Mps1-IN-8 exerts its effects by inhibiting the kinase activity of Mps1. The compound binds to the ATP-binding site of Mps1, preventing the phosphorylation of its substrates. This inhibition disrupts the spindle assembly checkpoint, leading to chromosomal misalignment and cell death in cancer cells. The molecular targets and pathways involved include the recruitment of checkpoint proteins such as Bub1 and Mad1 to kinetochores, which are essential for SAC activation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Several other Mps1 inhibitors have been developed, including:
BAY 1217389: Another potent Mps1 inhibitor with similar mechanisms of action.
SP600125: A less specific inhibitor that also targets other kinases.
Reversine: A small molecule that inhibits both Mps1 and Aurora B kinases.
Uniqueness of Mps1-IN-8
This compound stands out due to its high specificity and potency in inhibiting Mps1. Unlike some other inhibitors, this compound has shown promising results in preclinical studies with minimal off-target effects. Its unique chemical structure allows for effective binding to the ATP-binding site of Mps1, making it a valuable tool for both research and therapeutic applications .
Eigenschaften
Molekularformel |
C35H47N8O6P |
|---|---|
Molekulargewicht |
706.8 g/mol |
IUPAC-Name |
N-(2,6-diethylphenyl)-8-[4-[4-(dimethylamino)piperidin-1-yl]-2-methoxyanilino]-1-methyl-4,5-dihydropyrazolo[4,3-h]quinazoline-3-carboxamide;phosphoric acid |
InChI |
InChI=1S/C35H44N8O2.H3O4P/c1-7-22-10-9-11-23(8-2)30(22)38-34(44)32-27-14-12-24-21-36-35(39-31(24)33(27)42(5)40-32)37-28-15-13-26(20-29(28)45-6)43-18-16-25(17-19-43)41(3)4;1-5(2,3)4/h9-11,13,15,20-21,25H,7-8,12,14,16-19H2,1-6H3,(H,38,44)(H,36,37,39);(H3,1,2,3,4) |
InChI-Schlüssel |
BRQRTBHRMBBOCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=NN(C3=C2CCC4=CN=C(N=C43)NC5=C(C=C(C=C5)N6CCC(CC6)N(C)C)OC)C.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


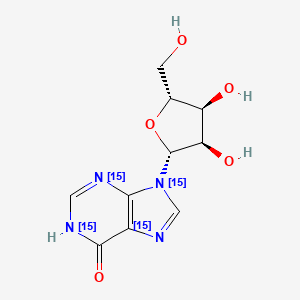
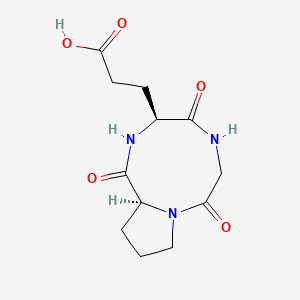
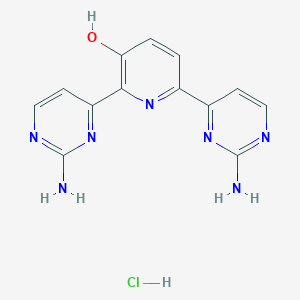
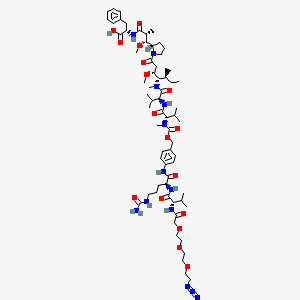
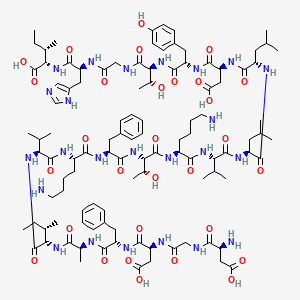
![9-(1-Methylpyrazol-4-yl)-1-(1-propanoyl-2,3-dihydroindol-6-yl)benzo[h][1,6]naphthyridin-2-one](/img/structure/B12387366.png)
![(2S,4R)-1-[(2S)-3,3-dimethyl-2-[8-[[4-[4-[4-[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]butyl]piperidine-1-carbonyl]benzoyl]amino]octanoylamino]butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12387381.png)
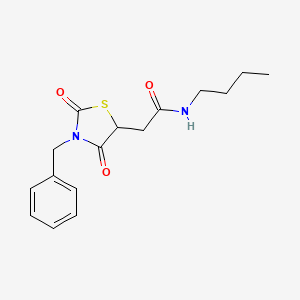
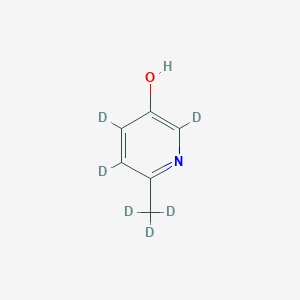
![[Pmp1,Tyr(OEt)2] AVP](/img/structure/B12387419.png)
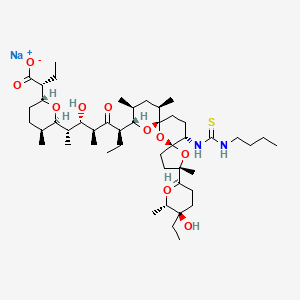
methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12387423.png)
